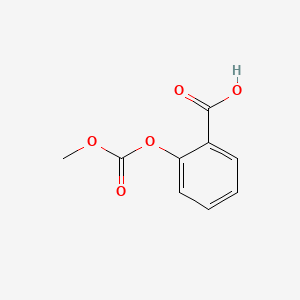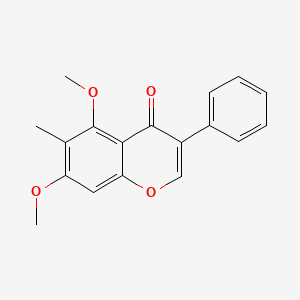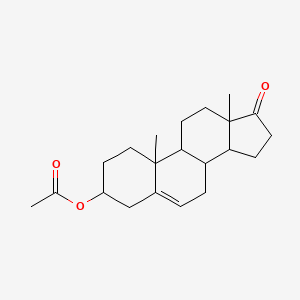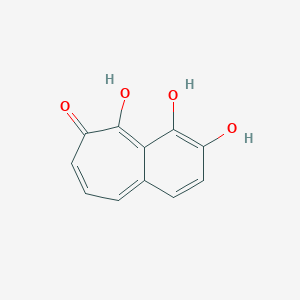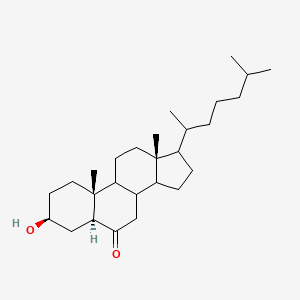
5alpha-Cholestan-3beta-ol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Cholestan-3beta-ol-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5alpha-Cholestan-3beta-ol-6-one can be synthesized through several chemical routes. One common method involves the reduction of cholesterol using specific reagents and conditions. The process typically includes the following steps:
Reduction of Cholesterol: Cholesterol is reduced using sodium borohydride (NaBH4) in the presence of a solvent like ethanol. This step converts cholesterol to 5alpha-cholestan-3beta-ol.
Oxidation: The resulting 5alpha-cholestan-3beta-ol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5alpha-Cholestan-3beta-ol-6-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to its alcohol form, 5alpha-cholestan-3beta-ol.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, chloroform, and other organic solvents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.
Reduction Products: 5alpha-cholestan-3beta-ol.
Aplicaciones Científicas De Investigación
Chemistry: 5alpha-Cholestan-3beta-ol-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It helps in the identification and quantification of lipids in various samples.
Biology: In biological research, this compound is used to study lipid metabolism and the role of sterols in cellular processes. It is also used in the study of cholesterol derivatives and their biological functions.
Medicine: Research on this compound includes its potential role in the formation of gallstones and its effects on cholesterol metabolism. It is also studied for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5alpha-Cholestan-3beta-ol-6-one involves its interaction with specific enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of various metabolites. One key pathway involves its conversion to cholestane-3beta,5alpha,6beta-triol by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of bioactive compounds that can influence cellular processes such as autophagy and cell differentiation .
Comparación Con Compuestos Similares
Cholesterol: The parent compound from which 5alpha-Cholestan-3beta-ol-6-one is derived.
5alpha-Cholestan-3beta-ol: The reduced form of the compound.
5alpha-Cholestane: A related cholestanoid with a similar structure but lacking the hydroxyl and ketone groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a hydroxyl group at the 3beta position and a ketone group at the 6 position. This unique structure allows it to participate in specific biochemical reactions and pathways that are not possible for other similar compounds .
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(3S,5S,10R,13R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,26+,27+/m0/s1 |
Clave InChI |
JQMQKOQOLPGBBE-JJMJUPCVSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



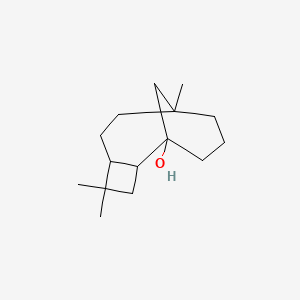


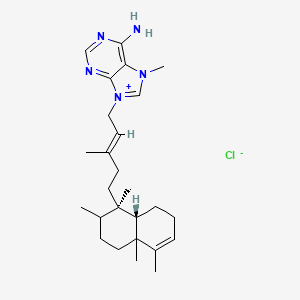

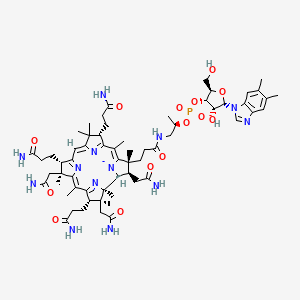
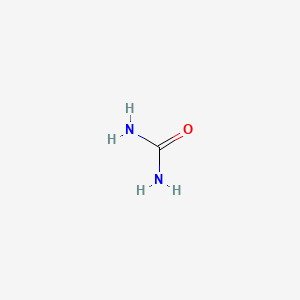
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
